
4-Bromo-2-(4-methoxyphenyl)pyridine
Overview
Description
4-Bromo-2-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, substituted with a bromo group at the 4-position and a methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-bromo-2-chloropyridine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-2-(4-methoxyphenyl)pyridine or 4-thio-2-(4-methoxyphenyl)pyridine.
Oxidation: Formation of 4-bromo-2-(4-formylphenyl)pyridine or 4-bromo-2-(4-carboxyphenyl)pyridine.
Reduction: Formation of 4-bromo-2-(4-methoxyphenyl)piperidine.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 4-Bromo-2-(4-methoxyphenyl)pyridine, as anticancer agents. Research indicates that compounds with similar structures can inhibit cell growth and induce apoptosis in cancer cells. For instance, a series of pyridine-bridged analogues of combretastatin-A4 demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the pyridine ring can enhance biological activity .
1.2 Protein Kinase Inhibition
Another area of interest is the design of protein tyrosine kinase inhibitors. The modification of pyridine compounds has led to the development of novel inhibitors that can potentially treat various malignancies by blocking specific signaling pathways involved in tumor growth . The structural features of this compound may contribute to its effectiveness in these applications.
Materials Science
2.1 Corrosion Inhibition
Recent research has explored the use of this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces can significantly reduce corrosion rates, making it a valuable additive in industrial applications . Studies have shown that such compounds can form protective films on metal surfaces, thereby enhancing their durability.
5.1 Antiproliferative Activity Evaluation
In a comparative study, various pyridine derivatives were tested for their cytotoxic effects on different cancer cell lines (e.g., MDA-MB-231, A549). The results indicated that certain analogues exhibited IC50 values in the low micromolar range, demonstrating significant growth inhibition compared to control groups .
5.2 Corrosion Resistance Testing
A study investigating the effectiveness of this compound as a corrosion inhibitor showed a marked decrease in corrosion rates under acidic conditions when this compound was used as an additive, highlighting its practical applications in protecting metal substrates .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo group can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxyphenyl group.
4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of a pyridine ring.
4-Bromo-2-(4-methoxyphenyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
4-Bromo-2-(4-methoxyphenyl)pyridine is unique due to the combination of its bromo and methoxyphenyl substituents, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring also allows for additional interactions with biological targets and catalytic sites, making it a versatile compound for various applications .
Biological Activity
4-Bromo-2-(4-methoxyphenyl)pyridine is an organic compound characterized by its unique structural features, which include a bromo group at the 4-position and a methoxyphenyl group at the 2-position of the pyridine ring. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to function as a ligand that binds to specific enzymes or receptors. The methoxyphenyl group enhances hydrophobic interactions with protein targets, while the bromo group can participate in halogen bonding, potentially increasing binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various pyridine derivatives, it was noted that compounds similar to this compound showed effective inhibition against Escherichia coli, with some derivatives achieving inhibition values as high as 91.95% . This suggests potential applications in treating bacterial infections.
Anti-inflammatory and Anticancer Activities
The compound has also been explored for its anti-inflammatory and anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The structural components of this compound may contribute to its effectiveness as an antitumor agent.
Table 1: Biological Activity Summary of this compound and Related Compounds
In one study, the compound exhibited cytotoxic effects against various cancer cell lines, demonstrating the potential for development as an anticancer therapeutic . The presence of specific substituents on the aromatic ring significantly influenced the biological activity, highlighting the importance of structural modifications in enhancing efficacy.
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that while some derivatives exhibit significant biological activity, their safety profile must be thoroughly assessed. The cytotoxicity observed in certain derivatives suggests a need for careful evaluation during drug development processes .
Properties
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBLMQDYHMZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677942 | |
Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916824-55-0 | |
Record name | 4-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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